Timosaponin Bii

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

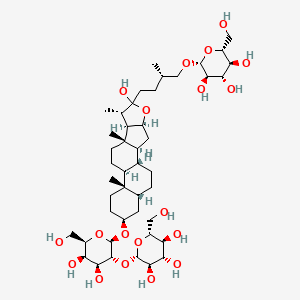

Timosaponin Bii (TB-II) is a steroidal saponin found in Anemarrhena and has diverse biological activities . It has been found to have potential anti-dementia and antioxidant activity . It also has neuronal protective, anti-inflammatory, and antioxidant activities .

Synthesis Analysis

The natural Timosaponin Bii has been efficiently synthesized in ten steps with an 18% overall yield . The strategy of using a partially protected glycosyl donor was applied to facilitate target synthesis .

Molecular Structure Analysis

The molecular structure of Timosaponin Bii was determined using high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry . The molecular formula of Timosaponin Bii is C45H76O19 .

Chemical Reactions Analysis

The deglycosylation and oxidation reactions were the main metabolic pathways in the biotransformation of Timosaponin Bii in vivo . Nine metabolites were detected and identified in urine, and eight in plasma as well as four in the brain .

Physical And Chemical Properties Analysis

The molecular formula of Timosaponin Bii is C45H76O19 and its molecular weight is 921.07 . It is a white to off-white solid .

Wissenschaftliche Forschungsanwendungen

Dementia Treatment

Timosaponin Bii is currently in a phase II clinical trial for the treatment of dementia . This application is significant due to the compound’s potential to affect symptoms of dementia, which includes memory loss and cognitive decline. The trial aims to explore the efficacy of Timosaponin Bii in improving cognitive functions and quality of life for patients suffering from this condition.

Neuroprotective Effects

Research has indicated that Timosaponin Bii has neuroprotective activities . It is being studied for its potential to ameliorate cognitive deficits induced by conditions such as Alzheimer’s disease. In particular, it has been shown to attenuate acetylcholinesterase activity and reduce oxidative stress in the brain, which are key factors in the progression of neurodegenerative diseases .

Anticancer Potential

While Timosaponin Bii itself is less studied in oncology, its close relative, Timosaponin AIII, has demonstrated efficacy against various cancers, including hepatocellular and breast cancer . This suggests that Timosaponin Bii may also hold potential as an anticancer agent, warranting further investigation.

Metabolic Effects

The compound has been observed to have a strong metabolic effect when interacting with gut microbiota . This interaction could influence the metabolism of other drugs and compounds, which is crucial for understanding drug interactions and optimizing pharmacotherapy.

Pharmacokinetics and Bioavailability

Studies have focused on the pharmacokinetics of Timosaponin Bii, particularly its bioavailability . Understanding the absorption, distribution, metabolism, and excretion of Timosaponin Bii is essential for its development as a therapeutic agent.

Antidepressant and Anxiolytic Activities

Timosaponin Bii has been associated with anti-depressive and anxiolytic effects in animal models . These properties are being explored to develop new treatments for mood disorders, which could provide alternatives to current antidepressant medications.

Safety And Hazards

Zukünftige Richtungen

The metabolic characteristics of gut microbiota may be an important indicator of the pharmacological activity of Timosaponin Bii . The absorption and bioavailability of Timosaponin Bii were improved after salt processing, providing a rationale for how the salt processing enhances the hypoglycemic effect of Anemarrhena Rhizoma .

Eigenschaften

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S)-4-[(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H76O19/c1-19(18-58-40-37(55)34(52)31(49)27(15-46)60-40)7-12-45(57)20(2)30-26(64-45)14-25-23-6-5-21-13-22(8-10-43(21,3)24(23)9-11-44(25,30)4)59-42-39(36(54)33(51)29(17-48)62-42)63-41-38(56)35(53)32(50)28(16-47)61-41/h19-42,46-57H,5-18H2,1-4H3/t19-,20-,21+,22-,23+,24-,25-,26-,27+,28+,29+,30-,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,41-,42+,43-,44-,45?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SORUXVRKWOHYEO-FRUGGTEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H76O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

921.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Timosaponin Bii | |

Q & A

Q1: How does Timosaponin BII interact with cells to exert its effects?

A1: While the exact mechanisms are still under investigation, research suggests TBII influences multiple cellular pathways. It has been shown to:

Q2: What is the molecular formula and weight of Timosaponin BII?

A2: The molecular formula of Timosaponin BII is C51H82O23, and its molecular weight is 1046.2 g/mol.

Q3: Is there spectroscopic data available for Timosaponin BII?

A3: Yes, researchers have extensively characterized TBII using spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D NMR, has been instrumental in elucidating its structure. [, ] Additionally, mass spectrometry (MS) techniques, such as FAB-MS and HR-ESI-MS, have been employed to determine its molecular weight and fragmentation patterns. []

Q4: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Timosaponin BII?

A4: Studies indicate TBII is absorbed into the bloodstream after oral administration, but its bioavailability is relatively low. [] Research suggests that the gut microbiota plays a significant role in metabolizing TBII. [] Several metabolites of TBII have been identified in rat urine, including timosaponin N or timosaponin E1, timosaponin BIII, anemarrhenasaponin I or anemarrhenasaponin II, timosaponin AII, and timosaponin AIII. [] Further research is needed to fully elucidate its ADME profile.

Q5: How does the co-administration of other components in Anemarrhena asphodeloides extracts affect the pharmacokinetics of Timosaponin BII?

A5: Research suggests that the small molecule fraction of Anemarrhena asphodeloides extracts can enhance the absorption and bioavailability of TBII in rats. [] This indicates potential synergistic effects between TBII and other components of the plant.

Q6: What in vitro and in vivo models have been used to study the efficacy of Timosaponin BII?

A6: A range of models have been employed, including:

Q7: What analytical techniques are used to quantify Timosaponin BII?

A7: Several analytical methods have been developed and validated for the quantification of TBII. These methods primarily rely on chromatographic and spectrometric techniques.

- Ultraviolet (UV) detector: Detects TBII based on its UV absorbance properties. [, ]

- Evaporative Light Scattering Detector (ELSD): Detects TBII based on the light scattering properties of its non-volatile residue after solvent evaporation. [, , , , , , , , , , , ]

- Charged Aerosol Detector (CAD): Detects TBII by measuring the charge carried by its aerosol particles. []

Q8: How does the processing of Anemarrhena asphodeloides, such as stir-frying with salt water, impact the content of Timosaponin BII?

A8: Research has shown that processing methods can influence the content of TBII. For instance, stir-frying Anemarrhena asphodeloides with salt water has been reported to increase the content of TBII compared to the raw herb. []

Q9: Does Timosaponin BII interact with drug transporters like P-glycoprotein (P-gp)?

A9: Yes, in vitro studies using MDCK-MDR1 cells (a cell line overexpressing P-gp) suggest that TBII might be a substrate of P-gp, a transporter protein involved in drug efflux. [] The study also indicated that TBII could inhibit P-gp function, potentially affecting the absorption and bioavailability of co-administered drugs that are also P-gp substrates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![MGITC [Malachite green isothiocyanate]](/img/structure/B1148100.png)

![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)

![3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide](/img/structure/B1148112.png)